molecular formula C11H8N4O3 B11871546 6-Hydroxy-1-phenyl-1H-pyrazolo(4,3-d)pyrimidine-5,7(4H,6H)-dione CAS No. 16078-72-1

6-Hydroxy-1-phenyl-1H-pyrazolo(4,3-d)pyrimidine-5,7(4H,6H)-dione

Cat. No.: B11871546
CAS No.: 16078-72-1
M. Wt: 244.21 g/mol
InChI Key: KWVZYRSPZIGJDK-UHFFFAOYSA-N
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Description

6-Hydroxy-1-phenyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[4,3-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-1-phenyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione typically involves the condensation of appropriate hydrazine derivatives with β-dicarbonyl compounds. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-1-phenyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted pyrazolo[4,3-d]pyrimidines, which can exhibit enhanced biological activities .

Scientific Research Applications

6-Hydroxy-1-phenyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-1-phenyl-1,4-dihydro-5H-pyrazolo[4,3-d]pyrimidine-5,7(6H)-dione involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound inhibits the activity of these kinases, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Properties

CAS No.

16078-72-1

Molecular Formula

C11H8N4O3

Molecular Weight

244.21 g/mol

IUPAC Name

6-hydroxy-1-phenyl-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione

InChI

InChI=1S/C11H8N4O3/c16-10-9-8(13-11(17)15(10)18)6-12-14(9)7-4-2-1-3-5-7/h1-6,18H,(H,13,17)

InChI Key

KWVZYRSPZIGJDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)NC(=O)N(C3=O)O

Origin of Product

United States

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